molecular formula C7H4F3N3 B8085127 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8085127
M. Wt: 187.12 g/mol
InChI Key: DDGNYEWIVFNCFB-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a trifluoromethyl group attached to a triazolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields .

Industrial Production Methods: For industrial-scale production, the synthesis might be scaled up using similar microwave-assisted methods or alternative routes that ensure higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: This compound has shown potential as a pharmacophore in drug discovery. It exhibits various biological activities, including acting as inhibitors for enzymes like JAK1 and JAK2, which are targets for anti-inflammatory and anticancer therapies .

Industry: In the agrochemical industry, derivatives of this compound are investigated for their potential as herbicides and fungicides due to their ability to interfere with specific biological pathways in plants and fungi.

Mechanism of Action

The mechanism by which 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of a trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-13-6(5)11-4-12-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGNYEWIVFNCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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